Enhanced Lipophilicity Relative to Tranylcypromine Supports Superior Passive CNS Permeability
The target compound exhibits a computed XLogP3 of 2.6, compared with 1.5 for the unsubstituted clinical monoamine oxidase inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) [1][2]. This 1.1 log-unit increase in lipophilicity is consistent with the additional N-cyclopropyl ring and is expected to enhance passive blood–brain barrier permeation, a critical parameter for CNS-targeted probe development.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Tranylcypromine (trans-2-phenylcyclopropylamine): XLogP3 = 1.5 |
| Quantified Difference | Δ XLogP3 = +1.1 (73% higher) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021/2025 releases |
Why This Matters
Higher lipophilicity within the optimal CNS range (XLogP3 2–4) predicts improved brain exposure, making this compound a more suitable starting point for CNS probe campaigns than tranylcypromine.
- [1] PubChem Compound Summary for CID 61311601, N-[cyclopropyl(phenyl)methyl]cyclopropanamine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 5530, Tranylcypromine. National Center for Biotechnology Information (2026). View Source
